molecular formula C8H11ClO B3361661 2-(4-Chlorobutyl)furan CAS No. 92638-96-5

2-(4-Chlorobutyl)furan

Cat. No.: B3361661
CAS No.: 92638-96-5
M. Wt: 158.62 g/mol
InChI Key: RAHGGAMSRJHPLR-UHFFFAOYSA-N
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Description

2-(4-Chlorobutyl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with a 4-chlorobutyl group. Furans are a class of aromatic heterocycles known for their wide range of pharmacological activities and applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorobutyl)furan typically involves the reaction of furan with 4-chlorobutyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the furan ring acts as a nucleophile, attacking the electrophilic carbon of the 4-chlorobutyl halide. Common bases used in this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. specific industrial methods for this compound are not extensively documented in the literature .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorobutyl)furan can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Chlorobutyl)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorobutyl)furan involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the chlorobutyl group can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(4-Chlorobutyl)furan is unique due to the presence of the chlorine atom, which can participate in specific chemical reactions and interactions that other similar compounds may not undergo. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

IUPAC Name

2-(4-chlorobutyl)furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO/c9-6-2-1-4-8-5-3-7-10-8/h3,5,7H,1-2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHGGAMSRJHPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90535437
Record name 2-(4-Chlorobutyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90535437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92638-96-5
Record name 2-(4-Chlorobutyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90535437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Furan (1.36 g) was dissolved in tetrahydrofuran (50 ml) and cooled to -25° C. Hexane solution (12.5 ml) of n-butyllithium of 1.68 mol/l was added to the reaction solution, which was stirred at -15° C. for 4 hours. Subsequently, 1-bromo-4-chlorobutane (3.43 g) was dissolved in tetrahydrofuran (2.5 ml) and added to the reaction solution. This solution was further stirred at -15° C. for 1 hour and stood overnight at room temperature. The reaction solution was poured into icy water and extracted with ether. The extracted solution was successively washed with water, a saturated ammonium chloride solution and a saturated sodium chloride solution. It was then dried over magnesium sulfate and filtered. The filtrate was concentrated and the resultant oil-like product was purified by distillation under reduced pressure (130° C./12 mmHg). The object compound (2.87 g) was obtained in the form of oil.
Name
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.43 g
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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